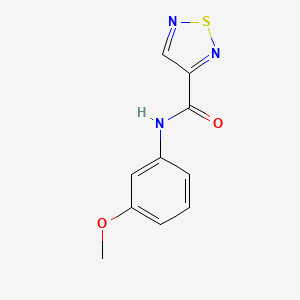![molecular formula C12H9Cl2NOS B5826920 N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B5826920.png)
N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Mécanisme D'action
Target of Action
N-(2,4-dichlorobenzyl)-2-thiophenecarboxamide is a complex compound with potential antiseptic and anticancer properties Compounds with similar structures, such as 2,4-dichlorobenzyl alcohol, have been found to have a broad spectrum of action against bacteria and viruses associated with mouth and throat infections .
Mode of Action
It’s worth noting that compounds with similar structures, such as 2,4-dichlorobenzyl alcohol, are known to have antiseptic properties, able to kill bacteria and viruses associated with mouth and throat infections .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the growth of cancer cells . This suggests that N-(2,4-dichlorobenzyl)-2-thiophenecarboxamide may also interact with pathways related to cell growth and proliferation.
Result of Action
Compounds with similar structures have been found to exhibit high antitumor activity . This suggests that N-(2,4-dichlorobenzyl)-2-thiophenecarboxamide may also have potential antitumor effects.
Action Environment
It’s worth noting that the efficacy of similar compounds, such as 2,4-dichlorobenzyl alcohol, can be influenced by factors such as ph .
Analyse Biochimique
Biochemical Properties
It is known that the compound has a similar structure to 2,4-dichlorobenzyl alcohol , which is a mild antiseptic able to kill bacteria and viruses associated with mouth and throat infections
Cellular Effects
Given its structural similarity to 2,4-dichlorobenzyl alcohol , it may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other compounds with a dichlorobenzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide typically involves the reaction of 2,4-dichlorobenzylamine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Continuous flow reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and can be carried out in solvents like dichloromethane or chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Comparaison Avec Des Composés Similaires
N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Thiophene-2-carboxamide: Lacks the 2,4-dichlorophenyl group, resulting in different biological activity and chemical properties.
2,4-Dichlorophenylthiophene: Lacks the carboxamide group, leading to variations in reactivity and applications.
Thiophene-2-sulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NOS/c13-9-4-3-8(10(14)6-9)7-15-12(16)11-2-1-5-17-11/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREKNQCPRLSJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B5826845.png)
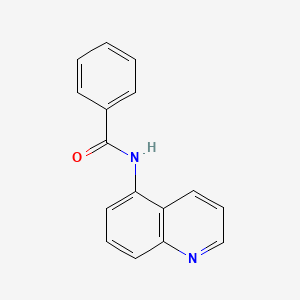
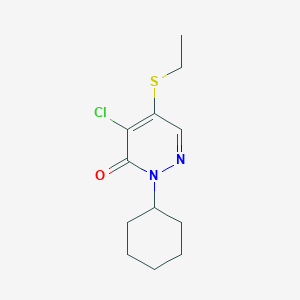
![4-[(2E)-2-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methylidene]hydrazinyl]benzoic acid](/img/structure/B5826866.png)
![1-[(4-fluorophenoxy)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5826869.png)
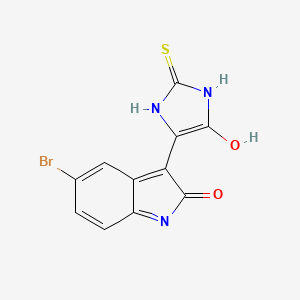
![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5826878.png)
![1-[(4-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B5826886.png)



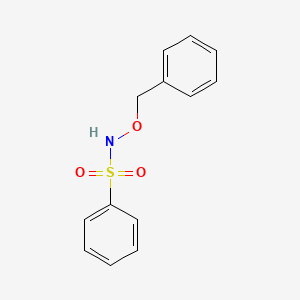
![methyl 2-({[(1-allyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate](/img/structure/B5826941.png)
